1,5-Naphthyridine

説明

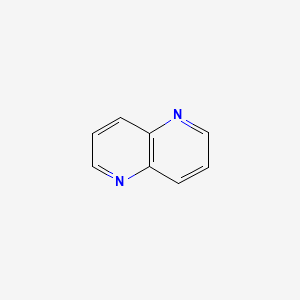

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLKTERJLVWEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180053 | |

| Record name | 1,5-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-79-5 | |

| Record name | 1,5-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7JA3E5YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,5 Naphthyridine Scaffolds and Derivatives

Classical Cyclization Reactions for 1,5-Naphthyridine Construction

The synthesis of the this compound core has historically relied on cyclization reactions analogous to those used for quinoline (B57606) synthesis, adapted for a pyridinamine starting material.

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile method for constructing fused pyridine (B92270) rings. In the context of 1,5-naphthyridines, this typically involves the base- or acid-catalyzed condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). nih.gov For instance, fused this compound systems, such as benzo[b] Current time information in LU.naphthyridines, are commonly prepared using this approach from 3-aminopyridine (B143674) or 3-aminoquinoline (B160951) derivatives. nih.gov

A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with a sodium hydroxide (B78521) catalyst has been used to prepare the ligand 2-(pyridin-2-yl)benzo[b] Current time information in LU.naphthyridine. nih.gov This methodology has also been extended to create more complex ligands by reacting acetyl derivatives of this compound with various aminoaldehydes. acs.org

Table 1: Examples of Friedländer Condensation for this compound Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] Current time information in LU.naphthyridine nih.gov |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, tBuOH; then Pd/C, Ph₂O | Benzo[b] Current time information in LU.naphthyridine nih.gov |

| 3-Aminoquinoline-2-carboxylate | DMF acetal, then acetonitrile (B52724) anion, POCl₃ | Multi-step | A cyano-benzo[b] Current time information in LU.naphthyridine derivative nih.gov |

Skraup Synthesis and its Modern Adaptations

The Skraup reaction is one of the most fundamental methods for synthesizing 1,5-naphthyridines. google.com The classic approach involves the reaction of 3-aminopyridine with glycerol (B35011) in the presence of a dehydrating agent (concentrated sulfuric acid) and an oxidizing agent. mdpi.comiipseries.org The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the this compound ring. diva-portal.org

While effective, the traditional Skraup reaction can be vigorous and sometimes produces low yields. google.comacs.org Consequently, numerous modern adaptations have been developed. Different catalysts and oxidizing agents such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium permanganate (B83412) (KMnO₄), and manganese dioxide (MnO₂) have been employed to improve reaction control and yields. mdpi.comnih.gov The use of iodine in a dioxane/water mixture has been noted as an efficient, cheap, and reusable catalytic system. mdpi.com Modified Skraup reactions have also been used to create substituted derivatives; for example, using an oxidant like m-nitrobenzenesulfonic acid allows for the synthesis of fused systems like naphtho[2,1-b] Current time information in LU.naphthyridines. mdpi.com

Table 2: Skraup Synthesis Variations for this compound

| Amine Reactant | Carbonyl Source | Catalyst/Oxidant | Key Feature |

|---|---|---|---|

| 3-Aminopyridine | Glycerol | Iodine, Dioxane/Water | Efficient and reusable catalyst system mdpi.com |

| 3-Aminopyridine | Glycerol | NaNO₂, KI, KIO₃, MnO₂, KMnO₄ | Alternative catalytic systems nih.gov |

| 2-Aminobenzo[f]quinoline | Glycerol | Nitrobenzenesulfonic acid | Synthesis of fused naphtho[2,1-b] Current time information in LU.naphthyridines mdpi.com |

| 3-Aminopyridine | Crotonaldehyde | Ferrous sulfate (B86663), Boric acid | Synthesis of 2-methyl-1,5-naphthyridine (B1205038) thieme-connect.de |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable precursors for further functionalization. mdpi.comresearchgate.net The process begins with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. mdpi.comekb.eg The resulting intermediate undergoes thermal cyclization, typically at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether, to form the naphthyridine ring. mdpi.comekb.eg Subsequent hydrolysis and decarboxylation can yield the corresponding 4-oxo-1,4-dihydro-1,5-naphthyridine. mdpi.comnih.govmdpi.com

This methodology has proven robust and has been applied to the multikilogram scale synthesis of specific derivatives. mdpi.comnih.gov A significant modification involves substituting the malonate ester with reagents like methyl-2-cyano-3-methoxybut-2-enoate to directly afford 1,5-naphthyridinecarbonitriles. mdpi.com

Table 3: Gould-Jacobs Reaction for this compound Derivatives

| Amine Reactant | Malonate Derivative | Conditions | Product Type |

|---|---|---|---|

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation, then thermal cyclization (~150-250°C) | 4-Hydroxy-1,5-naphthyridine mdpi.com |

| Substituted 3-aminopyridine | Diethyl ethoxymethylenemalonate | Thermal cyclization in diphenyl ether | Ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate mdpi.comnih.gov |

| 3-Aminopyridine | Methyl-2-cyano-3-methoxybut-2-enoate | Cyclization | 1,5-Naphthyridinecarbonitrile mdpi.com |

Conrad-Limpach-Knorr and Pfitzinger Methodologies

The Conrad-Limpach reaction is another classical method adapted for the synthesis of 1,5-naphthyridin-4-ones. mdpi.com It involves the thermal condensation of 3-aminopyridine with a β-ketoester. mdpi.com The reaction pathway can be directed by temperature to favor either the Conrad-Limpach product (from initial reaction at the ester carbonyl) or the Knorr product (from initial reaction at the keto carbonyl).

A modern and widely used extension of this reaction involves the use of Meldrum's acid in place of β-ketoesters. mdpi.com The condensation of a 3-aminopyridine derivative with Meldrum's acid, followed by intramolecular cyclization assisted by heating in a high-boiling solvent such as Dowtherm A, yields 8-hydroxy-1,5-naphthyridines. mdpi.comresearchgate.net

The Pfitzinger reaction, which traditionally synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, is mentioned as a potential route to naphthyridines, although specific applications for the 1,5-isomer are less commonly detailed. google.comiipseries.org It would theoretically require a pyridinamine-based analogue of isatin as a starting material.

Table 4: Conrad-Limpach Type Reactions for this compound Synthesis

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |

|---|---|---|---|

| 3-Aminopyridine | β-Ketoester | Thermal condensation and cyclization | 1,5-Naphthyridin-4-one mdpi.com |

| 3-Aminopyridine derivatives | Meldrum's acid | Condensation, then heating in Dowtherm A (250°C) | 8-Hydroxy-1,5-naphthyridine mdpi.comresearchgate.net |

Cycloaddition Strategies in this compound Synthesis

Cycloaddition reactions offer a powerful and often stereocontrolled approach to complex heterocyclic systems, including the precursors to 1,5-naphthyridines.

Povarov Reaction (Aza-Diels-Alder) for Tetrahydro-1,5-Naphthyridine Derivatives

The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent cycloaddition strategy for accessing 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov This [4+2] cycloaddition is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). nih.govmdpi.com The reaction involves an imine, which acts as the dienophile, and an alkene or other electron-rich dienophile. nih.gov

For the synthesis of this compound precursors, the imine is conveniently formed in situ from the condensation of 3-aminopyridine with an aldehyde. nih.govmdpi.com This imine then reacts with an alkene, such as styrene, to produce the tetrahydro-1,5-naphthyridine skeleton. nih.gov The reaction often proceeds with high regio- and stereoselectivity, favoring the formation of endo products. nih.govmdpi.com The resulting 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives are stable intermediates that can be subsequently aromatized to yield the fully conjugated this compound ring system. nih.gov Recent advancements include the development of mechanochemical, solvent-free protocols for carrying out this transformation. mdpi.com

Table 5: Povarov Reaction for Tetrahydro-1,5-Naphthyridine Derivatives

| Imine Source (Amine + Aldehyde) | Alkene | Catalyst | Product |

|---|---|---|---|

| 3-Aminopyridine + Aldehydes | Styrenes | Lewis Acid (e.g., BF₃·Et₂O) | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine nih.gov |

| 3-Aminopyridine + Aldehydes | Indene | BF₃·Et₂O | Tetracyclic endo-1,2,3,4-tetrahydro Current time information in LU.naphthyridines mdpi.com |

| Aromatic amines + α-ketoaldehydes | α,β-Unsaturated dimethylhydrazones | Mechanochemical (ball mill) | Functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines mdpi.com |

Intramolecular [4+2] Cycloaddition Processes

Intramolecular [4+2] cycloaddition, or Diels-Alder reaction, represents a powerful strategy for the synthesis of fused and substituted this compound systems. This approach allows for the construction of the core heterocyclic structure with a high degree of stereoselectivity.

A notable application involves the reaction of functionalized aldimines, derived from the condensation of 3-aminopyridine with aldehydes containing a double or triple bond. This method leads to the formation of hybrid tetrahydro-1,5-naphthyridine and this compound derivatives fused with other heterocycles like chromenes and chromen-2-ones. researchgate.netau.dknih.gov The intramolecular cycloaddition of these aldimines can selectively generate three stereogenic centers in an efficient manner. researchgate.netau.dknih.gov Subsequent dehydrogenation of the resulting tetrahydro intermediates yields the corresponding unsaturated dihydro or fully aromatic this compound derivatives. researchgate.netau.dk

For instance, the synthesis of hybrid tetrahydroquinolino[4,3-b] researchgate.netnih.govnaphthyridine and its corresponding -6(5H)-one derivatives has been successfully achieved through this intramolecular [4+2] cycloaddition pathway. researchgate.netnih.gov The reaction of N-(3-pyridyl)aldimines with alkynes in the presence of a Lewis acid, such as BF₃·Et₂O, proceeds via a stepwise [4+2]-cycloaddition mechanism to afford 1,5-naphthyridines. nih.govmdpi.com

Microwave-mediated intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines have also been employed to prepare 5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridines. nih.govmdpi.com The initial cycloadduct spontaneously undergoes ring-opening and aromatization to furnish the final product. nih.govmdpi.com Similarly, the inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines linked by a tether has been shown to produce 1,2,3,4-tetrahydro-1,5-naphthyridines in excellent yields. acs.org This reaction can be promoted by heat or microwave irradiation. acs.org

The table below summarizes examples of intramolecular [4+2] cycloaddition reactions for the synthesis of this compound derivatives.

| Reactants | Conditions | Product | Yield | Ref. |

| Functionalized aldimines (from 3-aminopyridine and unsaturated aldehydes) | Refluxing chloroform, BF₃·Et₂O | Hybrid tetrahydro-1,5-naphthyridine derivatives | Good to high | researchgate.netnih.gov |

| o-Furyl(allylamino)pyridines | Microwave, catalytic acid | 5,6-Dihydrobenzo[c] researchgate.netnih.govnaphthyridines | Not specified | nih.govmdpi.com |

| Tethered imidazole/1,2,4-triazine pairs | Refluxing triisopropylbenzene (B8360398) or microwave irradiation | 1,2,3,4-Tetrahydro-1,5-naphthyridines | Excellent | acs.org |

| N-(3-pyridyl)aldimines and alkynes | BF₃·Et₂O | 1,5-Naphthyridines | Not specified | nih.govmdpi.com |

[3+2] Cycloaddition Protocols

[3+2] cycloaddition reactions provide another valuable route to construct fused this compound systems. These reactions typically involve the addition of a three-atom component (1,3-dipole) to a two-atom component (dipolarophile).

One example is the 1,3-dipolar cycloaddition of nitrogen-containing dipoles, such as nitrones, with nitroalkenes to form fused naphthyridine systems. The reaction of C-nitroso compounds with enamines can also yield 3-nitro-1,5-naphthyridines through a stepwise mechanism. The efficiency of these reactions can be enhanced by using polar solvents like DMF or DMSO and catalytic amounts of Lewis acids such as ZnCl₂.

Furthermore, the 1,3-dipolar cycloaddition of ylides derived from benzonaphthyridinium salts with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) offers a convenient method for synthesizing tetracyclic compounds. arkat-usa.org Benzonaphthyridine N-oxides can also react with dipolarophiles to form ylides, which then undergo cycloaddition. arkat-usa.org

Intramolecular 1,3-dipolar cycloaddition reactions have been utilized in the synthesis of β-carboline fused systems, starting from β-carboline protected aldehydes. mdpi.com

The table below presents examples of [3+2] cycloaddition protocols for this compound synthesis.

| 1,3-Dipole | Dipolarophile | Conditions | Product | Ref. |

| Nitrones | Nitroalkenes | Polar solvents (DMF, DMSO), Lewis acid (ZnCl₂) | Fused naphthyridine systems | |

| Benzonaphthyridinium ylides | Dimethyl acetylenedicarboxylate (DMAD) | Not specified | Tetracyclic compounds | arkat-usa.org |

| Benzonaphthyridine N-oxides | Dimethyl acetylenedicarboxylate, ethyl propiolate, ethyl phenylpropiolate | Not specified | Ylides, leading to cycloadducts | arkat-usa.org |

| Azomethine ylides | Alkenes/Alkynes | Ag(I) catalyzed cascade | Spiro-oxindoles | clockss.org |

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization and synthesis of the this compound scaffold, enabling the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Stille Coupling Applications in C-C and C-Heteroatom Bond Formation

The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide or pseudohalide, has been effectively used for the synthesis and functionalization of 1,5-naphthyridines. organic-chemistry.org This method is valuable for creating C-C bonds by linking the this compound core to other aromatic or heterocyclic moieties. nih.gov

For example, chloro-1,5-naphthyridine derivatives can undergo Stille coupling with organostannanes like 2-(tributylstannyl)pyridine (B98309) to produce the corresponding substituted 1,5-naphthyridines. nih.gov This strategy has been employed to synthesize new linkers for constructing bridging ligands. nih.gov Furthermore, Stille coupling has been utilized in the synthesis of polymers incorporating the this compound unit, by reacting dibromo-1,5-naphthyridinones with organostannanes such as 2-(tributylstannyl)thiophene. nih.gov

The reaction is also a key step in synthesizing mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes by coupling halogenated naphthyridines with 2-(2-thienyl)-6-tributylstannylpyridine. diva-portal.org

| This compound Substrate | Stannane Reagent | Catalyst/Conditions | Product | Ref. |

| Chloro-1,5-naphthyridine | 2-(Tributylstannyl)pyridine | Pd catalyst | Pyridine-substituted 1,5-naphthyridines | nih.gov |

| Dibromo-1,5-naphthyridinone | 2-(Tributylstannyl)thiophene | Pd catalyst | This compound-containing polymers | nih.gov |

| 2,6-Dichloro-1,5-naphthyridine | 2-(2-Thienyl)-6-tributylstannylpyridine | Pd catalyst | Bis-2,6-(2-(2-thienyl)6-pyridinyl)-1,5-naphthyridine | diva-portal.org |

Heck Reaction in Functionalized this compound Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a versatile method for the synthesis of functionalized 1,5-naphthyridines. clockss.org This reaction can be employed in an intramolecular fashion to construct the second ring of the naphthyridine system.

A synthetic approach involves the Heck reaction of an aminopyridine derivative, such as 2-bromo-6-fluoropyridin-3-amine, with an alkene like methyl acrylate. nih.gov The resulting intermediate then undergoes cyclization to form the this compound derivative. nih.gov This methodology has been used to create an electron-accepting bis-lactam building block based on the 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) structure. nih.gov

| Substrate | Alkene | Catalyst/Conditions | Product | Ref. |

| 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, PBu₃, AcOH | Functionalized this compound | nih.gov |

| Aminopyridine derivative | Not specified | Pd(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate, N,N-dicyclohexylmethylamine | This compound derivative | nih.gov |

Negishi Coupling Strategies

The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another effective strategy for creating C-C bonds in the synthesis of this compound derivatives.

In one synthetic strategy, a this compound derivative is treated with TMPMgCl·LiCl and then subjected to a Negishi cross-coupling with an aryl iodide, such as ethyl 3-iodo-benzoate, to yield a 4-substituted this compound. nih.gov This method is part of a broader strategy for constructing various polyfunctionalized heterocycles. nih.gov The use of organozinc reagents in Negishi couplings allows for the functionalization of the this compound scaffold under relatively mild conditions. rsc.org

| This compound Substrate | Organohalide | Catalyst/Conditions | Product | Yield | Ref. |

| 4-(TMPMgCl·LiCl)-1,5-naphthyridine | Ethyl 3-iodo-benzoate | Pd catalyst | 4-(3-Ethoxycarbonylphenyl)-1,5-naphthyridine | 72% | nih.gov |

| Halogenated Naphthyridines | Zinc Organometallics | Cobalt-catalyst | Polyfunctional Naphthyridines | Not specified | uni-muenchen.de |

| Aryl Zinc Reagents | Aryl Iodides | Pd catalyst | Functionalized N-heterocycles | 42-59% | rsc.org |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of 1,5-naphthyridines. These "green" approaches often focus on the use of reusable catalysts, aqueous reaction media, and one-pot procedures to improve efficiency and reduce waste. vulcanchem.com

One such approach is the use of iodine as a catalyst in a mixture of dioxane and water for the Skraup reaction to synthesize this compound derivatives from 3-aminopyridine compounds and glycerol. nih.gov This method is advantageous because iodine is inexpensive, easy to handle, and can be recovered and reused multiple times. nih.gov Another green method involves a one-pot, three-component reaction of 3-aminopyridine, arylaldehydes, and 4-hydroxycoumarin (B602359) in water, catalyzed by sulfamic acid at 100 °C, to produce chromeno[4,3-b] researchgate.netnih.govnaphthyridine derivatives in high yields. mdpi.com

The use of ferrous sulfate (green vitriol) as a catalyst in sulfuric acid for the reaction of 3-aminopyridine compounds with 2-alkenyl aldehydes or ketones also represents a more environmentally benign approach. google.com Additionally, visible-light photoredox catalysis, merged with cobalt catalysis, has been used for the acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines to their aromatic counterparts at ambient temperature, offering a mild and efficient alternative to high-temperature oxidation methods. nih.gov

| Synthetic Method | Key Features | Reactants | Product | Ref. |

| Modified Skraup Reaction | Reusable iodine catalyst, aqueous media | 3-Aminopyridine, glycerol | This compound derivatives | nih.gov |

| One-pot Three-component Reaction | Aqueous media, sulfamic acid catalyst | 3-Aminopyridine, arylaldehydes, 4-hydroxycoumarin | Chromeno[4,3-b] researchgate.netnih.govnaphthyridine derivatives | mdpi.com |

| Ferrous Sulfate Catalyzed Reaction | Green vitriol catalyst | 3-Aminopyridine, 2-alkenyl aldehyde/ketone | Poly-substituted this compound | google.com |

| Photoredox/Cobalt Catalysis | Visible light, ambient temperature | Tetrahydro-1,5-naphthyridine | Aromatic this compound | nih.gov |

Synthesis of Fused this compound Analogues

The fusion of additional rings onto the this compound scaffold generates structurally complex and diverse polycyclic aromatic systems. The synthetic strategies to achieve this vary depending on the type of ring being annulated. Key approaches include intramolecular cyclizations, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions that facilitate the formation of the final fused structure.

The synthesis of 1,5-naphthyridines fused with carbocycles, such as benzene (B151609) or naphthalene (B1677914) rings, often relies on established cyclization reactions. The most prominent examples are the Friedländer annulation and the Skraup synthesis, which typically utilize 3-aminopyridine or 3-aminoquinoline derivatives as key starting materials. nih.gov

A modified Friedländer reaction can be employed to prepare derivatives like 2-(pyridin-2-yl)benzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridine. This involves the condensation of 3-aminoquinaldehyde with 2-acetylpyridine in ethanol with a sodium hydroxide catalyst. mdpi.com Similarly, a modified Skraup synthesis allows for the preparation of 5,10-dihydrobenzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridin-10-one from 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine, followed by an acid-catalyzed cyclization. nih.gov Larger carbocyclic systems, such as naphtho[2,1-b] Current time information in Bangalore, IN.sci-hub.senaphthyridines, have also been prepared via the Skraup synthesis, starting from 2-aminobenzo[f]quinoline and glycerol in the presence of an oxidizing agent. nih.gov

More recent methodologies have expanded the synthetic toolkit. A novel and efficient route to polysubstituted benzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridines involves a manganese(III)-mediated domino cascade reaction. This process starts with the C–C bond cleavage of cyclopropanols to generate β-carbonyl radicals. These radicals then react with 2-(2-isocyanophenyl)acetonitriles to form quinolin-3-amine intermediates, which undergo subsequent intramolecular cyclization and dehydrogenation to yield the final fused products in good to excellent yields. mdpi.comnih.gov

Table 1: Selected Synthetic Methods for Carbocycle-Fused 1,5-Naphthyridines

| Target System | Method | Key Reactants | Catalyst/Reagents | Reference |

| Benzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridine | Modified Friedländer Reaction | 3-aminoquinaldehyde, 2-acetylpyridine | NaOH, Ethanol | mdpi.com |

| Dihydrobenzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridinone | Modified Skraup Synthesis | 2,6-dichloro-3-nitrobenzoic acid, 6-methoxy-3-pyridinamine | H₂SO₄ | nih.gov |

| Polysubstituted Benzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridine | Mn(III)-Mediated Domino Cascade | Cyclopropanols, 2-(2-isocyanophenyl)acetonitriles | Mn(OAc)₃·2H₂O | mdpi.comnih.gov |

| Naphtho[2,1-b] Current time information in Bangalore, IN.sci-hub.senaphthyridine | Skraup Synthesis | 2-aminobenzo[f]quinoline, glycerol | Nitrobenzene, Oleum | nih.gov |

Fusing nitrogen-containing heterocycles to the this compound core generates compounds with a high density of nitrogen atoms, which are of significant interest in medicinal chemistry. mdpi.com

One powerful method for creating such systems is the intramolecular Povarov reaction, a type of [4+2]-cycloaddition. This has been used to synthesize quinolino[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridines. The process begins with the condensation of 3-aminopyridines with unsaturated aldehydes to form functionalized aldimines. In the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) in refluxing chloroform, these aldimines undergo an intramolecular cycloaddition to yield the fused tetracyclic system. nih.govmdpi.com

Another approach involves the construction of an indazole ring onto a pre-formed naphthyridine. Dihydroindazolo[4,3-bc] Current time information in Bangalore, IN.sci-hub.senaphthyridines have been prepared by condensing 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] Current time information in Bangalore, IN.sci-hub.senaphthyridin-10-one with various (ω-aminoalkyl) hydrazines. This reaction proceeds smoothly in a tetrahydrofuran/methanol mixture at room temperature. nih.gov

While many specific examples focus on other isomers, the general Friedländer condensation of heterocyclic o-aminonitriles with cyclic ketones, often catalyzed by zinc chloride under microwave irradiation, provides a versatile route to various pyrazolo-fused naphthyridines. researchgate.netnih.gov This highlights a broader strategy for fusing five-membered nitrogen heterocycles to the naphthyridine framework.

Table 2: Selected Synthetic Methods for Nitrogen Heterocycle-Fused 1,5-Naphthyridines

| Target System | Method | Key Reactants | Catalyst/Reagents | Reference |

| Quinolino[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridines | Intramolecular Povarov Reaction | 3-aminopyridines, unsaturated aldehydes | BF₃·Et₂O | nih.govmdpi.com |

| Dihydroindazolo[4,3-bc] Current time information in Bangalore, IN.sci-hub.senaphthyridine | Condensation/Cyclization | Chlorobenzonaphthyridinone, (ω-aminoalkyl) hydrazines | THF/MeOH | nih.gov |

| Pyrazolo-fused Naphthyridines | Friedländer-type Condensation | Heterocyclic o-aminonitriles, cyclic ketones | ZnCl₂, Microwave | researchgate.netnih.gov |

The fusion of oxygen-containing heterocycles, particularly chromene and coumarin (B35378) moieties, with the this compound skeleton has been achieved through several efficient synthetic strategies.

A widely used method is a one-pot, three-component reaction. The synthesis of chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridine derivatives can be accomplished by reacting 3-aminopyridine, various arylaldehydes, and 4-hydroxycoumarin. sci-hub.senih.gov This reaction is often catalyzed by sulfamic acid in an aqueous medium at elevated temperatures (100 °C), demonstrating principles of green chemistry. sci-hub.seresearchgate.net The proposed mechanism involves the initial formation of an imine from 3-aminopyridine and the aldehyde, followed by a Povarov-type reaction with the 4-hydroxycoumarin enol, and subsequent isomerization to furnish the final product. sci-hub.se

An alternative and powerful route is the intramolecular [4+2] cycloaddition. mdpi.comresearchgate.net In this approach, functionalized aldimines are first prepared by condensing 3-aminopyridine with aldehydes that contain a double or triple bond in an ortho position. au.dk These precursors then undergo an intramolecular cycloaddition to form tetrahydro-6H-chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridines. Subsequent dehydrogenation of these intermediates, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the fully aromatized tetracyclic chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridine products in quantitative yields. mdpi.comau.dk

A domino reaction using a copper(I) iodide and indium(III) chloride catalyst system has also been reported for the synthesis of 6H-chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridine derivatives from 3-aminopyridine and O-propargylated salicylaldehydes. nih.gov

Table 3: Selected Synthetic Methods for Oxygen Heterocycle-Fused 1,5-Naphthyridines

| Target System | Method | Key Reactants | Catalyst/Reagents | Reference |

| Chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridines | Three-Component Reaction | 3-aminopyridine, arylaldehydes, 4-hydroxycoumarin | Sulfamic Acid, H₂O | sci-hub.senih.govresearchgate.net |

| Chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridines | Intramolecular [4+2] Cycloaddition & Dehydrogenation | Aldimines from 3-aminopyridine and unsaturated aldehydes | Lewis Acid (e.g., BF₃·Et₂O), then DDQ | mdpi.comau.dk |

| 6H-Chromeno[4,3-b] Current time information in Bangalore, IN.sci-hub.senaphthyridine | Domino Reaction | 3-aminopyridine, O-propargylated salicylaldehydes | CuI / InCl₃ | nih.gov |

The synthesis of 1,5-naphthyridines fused with sulfur-containing rings like thiophene (B33073) involves distinct strategies, often relying on transition-metal catalysis to form key C-C or C-N bonds.

A one-stage procedure for preparing thieno Current time information in Bangalore, IN.sci-hub.senaphthyridines utilizes a palladium-catalyzed cross-coupling reaction. The reaction of 2-chloropyridin-3-amine with a thiopheneboronic acid containing an ortho-formyl group, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), results in cross-coupling products that spontaneously cyclize in situ to afford the fused thieno Current time information in Bangalore, IN.sci-hub.senaphthyridine systems. mdpi.com

Another strategy involves the synthesis of thieno[c]-fused this compound-N-oxides. One route is a Pd(0)-catalyzed coupling between formylthiopheneboronic acids and ortho-bromoamino derivatives of pyridine-N-oxides. The resulting unsymmetrical biaryl intermediates then undergo a reductive cyclization when treated with ammoniacal ferrous sulfate to yield the target fused N-oxides. clockss.org

While not specific to the 1,5-isomer, a general method for constructing thieno-fused naphthyridines has been demonstrated for thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netnaphthyridines. This involves the S-alkylation of a 1,6-naphthyridine-2(1H)-thione intermediate with various halo ketones or halo esters. The resulting S-alkylated products, which contain an active methylene group, undergo an internal cycloaddition reaction catalyzed by sodium ethoxide to furnish the fused thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netnaphthyridine core. oup.comoup.com This approach highlights the utility of building the thiophene ring onto a pre-existing naphthyridine scaffold.

Table 4: Selected Synthetic Methods for Sulfur Heterocycle-Fused 1,5-Naphthyridines

| Target System | Method | Key Reactants | Catalyst/Reagents | Reference |

| Thieno Current time information in Bangalore, IN.sci-hub.senaphthyridines | Pd-Catalyzed Cross-Coupling / Spontaneous Cyclization | 2-chloropyridin-3-amine, ortho-formyl thiopheneboronic acids | Pd(PPh₃)₄ | mdpi.com |

| Thieno[c]-fused this compound-N-oxides | Pd-Catalyzed Coupling / Reductive Cyclization | Formylthiopheneboronic acids, o-bromoamino pyridine-N-oxides | Pd(0), then FeSO₄/NH₃ | clockss.org |

| Thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netnaphthyridines | S-Alkylation / Internal Cycloaddition | Naphthyridine-thione, halo ketones/esters | NaOEt | oup.comoup.com |

Reactivity and Derivatization of 1,5 Naphthyridine Frameworks

Electrophilic Substitution Reactions (SAr) on 1,5-Naphthyridines

Electrophilic substitution reactions on the 1,5-naphthyridine ring typically require more forcing conditions due to the inherent electron deficiency of the system. The positions most susceptible to electrophilic attack are generally those that are less deactivated by the nitrogen atoms. While direct electrophilic substitution on the parent this compound is challenging, derivatives with electron-donating substituents can undergo these reactions more readily. For instance, nitration and halogenation are common electrophilic substitution reactions, often occurring at specific positions depending on the directing effects of existing substituents and the reaction conditions. Research indicates that electrophilic substitution reactions, including N-alkylation, can occur on 1,5-naphthyridines, often yielding substituted derivatives nih.gov.

Nucleophilic Substitution Reactions (SNAr) on Halogenated 1,5-Naphthyridines

Halogenated 1,5-naphthyridines are highly valuable intermediates for further functionalization through nucleophilic aromatic substitution (SNAr). Halogens, particularly at positions activated by the adjacent nitrogen atoms (e.g., positions 2, 4, and 8), can be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates. For example, 4-bromo-8-methyl-1,5-naphthyridine (B1383060) can undergo nucleophilic aromatic substitution where the bromine atom is substituted by nucleophiles, facilitating the introduction of different functional groups smolecule.com. Similarly, brominated key intermediates have been subjected to nucleophilic aromatic substitution using amines in the presence of bases like Cs₂CO₃ to yield corresponding derivatives nih.gov. Triflate and tosyl groups can also be substituted by nucleophilic amines nih.gov.

Data Table 1: Nucleophilic Aromatic Substitution on Halogenated 1,5-Naphthyridines

| Starting Material (Halogenated this compound) | Nucleophile | Base/Catalyst | Solvent | Temperature | Product Type | Reference |

| 4-Bromo-8-methyl-1,5-naphthyridine | Amines | Cs₂CO₃ | Various | 110 °C | Aminated derivatives | smolecule.com |

| Halogenated this compound intermediates | Amines | Cs₂CO₃ | Various | 110 °C | Aminated derivatives | nih.gov |

| 2-Iodo-1,5-naphthyridine | Boronic acids | Pd catalyst | DMF | Not specified | Arylated/Heteroarylated derivatives | researchgate.net |

| 2,6-Dibromo-1,5-naphthyridine | 3-hexylthiophene-2,5-diboronic ester | Pd catalyst | Not specified | Not specified | Poly[this compound-(3-hexylthiophene)] | nih.gov |

Oxidation and Reduction Transformations of the this compound Ring

The this compound ring system can undergo both oxidation and reduction. Oxidation can lead to the formation of N-oxides, such as the this compound 1,5-dioxide, which can then undergo further reactions, like treatment with phosphorus oxychloride to yield dichloro-1,5-naphthyridines acs.org. Reduction of the naphthyridine ring can lead to partially or fully saturated derivatives, such as tetrahydro-1,5-naphthyridines, which can be achieved through methods like aza-Diels-Alder (Povarov) reactions followed by aromatization nih.govmdpi.com. The parent this compound can also be reduced using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride .

Side Chain Modifications and Functional Group Interconversions

Derivatives of this compound often possess functional groups on side chains attached to the core ring system, which can be further modified. For example, aldehyde functionalities can be converted into secondary alcohols through reactions with metallated 1,5-naphthyridines nih.gov. Similarly, nitrile groups can be hydrolyzed to carboxylic acids mdpi.com. If methyl groups are present on the naphthyridine ring, they can also be subject to various transformations, although specific examples are less detailed in the provided snippets. The general principle is that existing functional groups on substituents can be interconverted using standard organic chemistry transformations.

N-Alkylation and N-Oxidation Studies (e.g., this compound 1,5-Dioxide)

The nitrogen atoms within the this compound ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. Alkyl halides react with 1,5-naphthyridines to form N-alkyl-substituted derivatives, often proceeding through quaternary salt intermediates nih.gov. The N-oxidation of this compound can yield the corresponding N,N'-dioxide. For instance, the action of phosphorus oxychloride on this compound 1,5-dioxide is reported to produce a mixture of isomeric dichloro-1,5-naphthyridines acs.org. These N-oxidation and subsequent reactions are important routes for introducing specific functionalities onto the naphthyridine scaffold.

Data Table 2: N-Alkylation and N-Oxidation of 1,5-Naphthyridines

| Starting Material (this compound) | Reagent (Alkylation/Oxidation) | Conditions | Product Type | Key Observation | Reference |

| This compound | Alkyl halides | Various | N-alkyl-1,5-naphthyridines | Formation of quaternary salts | nih.gov |

| This compound 1,5-Dioxide | Phosphorus oxychloride (POCl₃) | Not specified | Dichloro-1,5-naphthyridines | Mixture of isomers formed | acs.org |

Compound List:

this compound

4-Bromo-8-methyl-1,5-naphthyridine

2-Iodo-1,5-naphthyridine

2,6-Dibromo-1,5-naphthyridine

3-Methoxy-1,5-naphthyridine

this compound 1,5-Dioxide

Benzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridines

Benzo[c] nih.govCurrent time information in Bangalore, IN.naphthyridines

Indeno[2,1-c] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives

Naphtho[1,8-bc] nih.govCurrent time information in Bangalore, IN.naphthyridines

Tetrahydro-1,5-naphthyridine derivatives

Perhydro-1,4-ethano-1,5-naphthyridine derivatives

Medicinal Chemistry and Pharmacological Potential of 1,5 Naphthyridine Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of 1,5-naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Extensive structure-activity relationship (SAR) studies have been conducted to elucidate these relationships and guide the design of more potent and selective compounds.

Impact of Substituent Position and Nature on Biological Activity

The substitution pattern on the this compound ring plays a critical role in determining the biological activity of the resulting derivatives. Research has shown that modifications at various positions can significantly modulate the potency and spectrum of action.

For instance, in the context of antiplasmodial activity, the substituents at the C2 and C8 positions of the this compound core have been extensively investigated. Studies have revealed that the presence of a 4-CF3-3-pyridyl group at the C2 position can lead to enhanced antiplasmodial activity compared to a 3-methylsulfonyl group at the same position. Furthermore, the nature of the substituent at the C8 position is crucial; N-acetylation or the formation of a urea (B33335) linkage on an amino group at this position has been shown to cause a significant loss of antiplasmodial activity, highlighting the importance of a basic nitrogen atom for this particular bioactivity.

In the realm of antibacterial agents, particularly novel bacterial topoisomerase inhibitors (NBTIs), the substitution on the this compound motif is a key determinant of efficacy. SAR studies on oxabicyclooctane-linked NBTIs have indicated that only a narrow range of substitutions at the C2 and C7 positions are favorable for optimal antibacterial activity and a broad spectrum. nih.gov Specifically, an alkoxy group (like methoxy) or a cyano (CN) group at the C2 position, and a halogen or a hydroxyl group at the C7 position, are preferred. nih.gov Substitutions at other positions on the this compound ring generally result in a decrease in activity. nih.gov

| Scaffold Position | Substituent | Observed Biological Activity | Effect |

|---|---|---|---|

| C2 | 4-CF3-3-pyridyl | Antiplasmodial | Increased activity |

| C2 | 3-Methylsulfonyl | Antiplasmodial | Decreased activity compared to 4-CF3-3-pyridyl |

| C8 (on amino group) | N-acetylation | Antiplasmodial | Significant loss of activity |

| C8 (on amino group) | Urea formation | Antiplasmodial | Significant loss of activity |

| C2 | Alkoxy (e.g., Methoxy) | Antibacterial (NBTI) | Preferred for optimal activity |

| C2 | Cyano (CN) | Antibacterial (NBTI) | Preferred for optimal activity |

| C7 | Halogen | Antibacterial (NBTI) | Preferred for optimal activity |

| C7 | Hydroxyl | Antibacterial (NBTI) | Preferred for optimal activity |

Enantiomeric Influence on Antiplasmodial Activity and Other Bioactivities

Chirality can play a significant role in the biological activity of drug molecules, with enantiomers often exhibiting different pharmacological and toxicological profiles. In the case of this compound derivatives, the influence of stereochemistry on their bioactivity has been a subject of investigation.

For certain 2,8-disubstituted-1,5-naphthyridines with antiplasmodial properties, the influence of chirality at a specific position has been found to be minimal. Enantiomeric pairs have demonstrated comparable antiplasmodial activity, suggesting that for these particular analogs, the stereochemical configuration at the investigated chiral center is not a critical determinant for their action against Plasmodium falciparum.

Conversely, in the context of antibacterial 3-fluoro-6-methoxy-1,5-naphthyridine derivatives, a discernible difference in activity between enantiomers has been observed. The S enantiomer of one such derivative was found to be slightly more potent as an antibacterial agent than its corresponding R enantiomer. This highlights that for some this compound scaffolds and their specific biological targets, the three-dimensional arrangement of atoms is a key factor in determining efficacy.

Optimization of Pharmacokinetic and Pharmacodynamic Properties through Structural Modifications

A notable example is the development of 3-fluoro-6-methoxy-1,5-naphthyridine derivatives as inhibitors of bacterial type II topoisomerases. The incorporation of an oxabicyclooctane linker and a pyridoxazinone moiety into the structure led to compounds with broad-spectrum antibacterial activity. Importantly, these derivatives also exhibited stability in human, dog, and mouse liver microsomal incubations, indicating a favorable metabolic profile. One such derivative demonstrated moderate clearance in rats and satisfactory in vivo efficacy in a murine model of Staphylococcus aureus infection, underscoring the successful optimization of its PK/PD properties through rational structural design.

Antimicrobial Efficacy

This compound derivatives have demonstrated significant potential as antimicrobial agents, with a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Certain this compound derivatives have emerged as potent broad-spectrum antibacterial agents. For instance, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives containing an oxabicyclooctane linker have shown efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus pneumoniae. mdpi.com These compounds also exhibit activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. mdpi.com However, their activity against Pseudomonas aeruginosa has been noted to be weaker. mdpi.com

Furthermore, a semisynthetic penicillin incorporating a 4-hydroxyl-1,5-naphthyridine-3-carboxamido moiety has been developed, exhibiting a broad spectrum of activity against both Gram-positive cocci and Gram-negative bacilli.

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| 3-fluoro-6-methoxy-1,5-naphthyridines with oxabicyclooctane linker | S. aureus (including MRSA), S. pneumoniae (quinolone-resistant) | E. coli, A. baumannii, P. aeruginosa (weaker activity) |

| Semisynthetic penicillin with this compound moiety | Various Gram-positive cocci | Various Gram-negative bacilli |

Antifungal Activity and Biofilm Inhibition Mechanisms

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. Silver(I) complexes incorporating this compound ligands have demonstrated significantly higher antifungal activity against Candida species compared to their antibacterial effects. nih.gov

A critical aspect of fungal pathogenesis, particularly in clinical settings, is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that confers resistance to antimicrobial agents. Notably, these silver(I) complexes with this compound ligands have been shown to effectively inhibit the formation of Candida albicans biofilms. nih.gov One of the complexes also demonstrated the ability to inhibit the formation of mixed biofilms of Candida albicans and Pseudomonas aeruginosa. nih.gov

The precise mechanisms by which these this compound derivatives inhibit biofilm formation are a subject of ongoing research. However, it is hypothesized that they may interfere with key processes in biofilm development, such as initial cell adhesion to surfaces, cell-cell communication (quorum sensing), or the production of the extracellular matrix. The ability of these compounds to disrupt or prevent biofilm formation represents a significant therapeutic advantage, as it could potentially restore the efficacy of conventional antifungal agents and prevent the persistence of chronic fungal infections.

Antiviral Properties and Mechanism of Action Studies

The this compound scaffold has been identified as a promising core for the development of novel antiviral agents. nih.gov While the broader naphthyridine class of compounds has shown activity against a range of viruses including HIV, HCMV, HSV, HPV, and HCV, specific research into the 1,5-isomer is an emerging area. nih.govresearchgate.net A notable development in this field is the identification of a novel anti-Ebola virus pharmacophore based on the this compound core. nih.gov These compounds were synthesized through microwave-assisted nucleophilic substitution reactions on a chlorinated this compound starting material to produce various alkylamino substituted derivatives. nih.gov This highlights the potential of the this compound skeleton as a template for designing agents against highly pathogenic viruses.

The precise mechanism of action for many this compound-based antivirals is still under investigation. However, for the broader naphthyridine class, mechanisms often involve the inhibition of key viral enzymes. researchgate.net For instance, certain naphthyridine derivatives function as HIV-1 integrase inhibitors. researchgate.net The activity of 1,6-naphthyridine (B1220473) derivatives against human cytomegalovirus (HCMV) was found to be linked to events in the early and late stages of viral replication, as suggested by time-of-drug-addition studies. nih.govresearchgate.net These compounds remained effective against viral strains resistant to other antiviral drugs, indicating a potentially novel mechanism of action. nih.govresearchgate.net

Anticancer and Cytotoxic Activities

The this compound core is a key structural feature in a variety of compounds exhibiting significant anticancer and cytotoxic properties. These derivatives employ several mechanisms to exert their antiproliferative effects, including the inhibition of essential cellular enzymes and pathways that are critical for cancer cell growth and survival.

Certain this compound derivatives have been specifically designed and evaluated as inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and screened for their anticancer activity, with some compounds demonstrating inhibitory effects on Topoisomerase I (Top1). nih.govresearchgate.net This inhibition of Top1 leads to antiproliferative activity against human colon cancer cells (COLO 205). nih.gov The structural design of these compounds often draws inspiration from known topoisomerase inhibitors like camptothecin, aiming to create novel agents with improved efficacy. nih.govresearchgate.net While research has focused on Top1, other naphthyridine isomers, such as 1,8-naphthyridines, are known to inhibit topoisomerase II, suggesting a broader potential for this chemical class to target DNA replication and repair mechanisms in cancer cells. nih.govmdpi.com

Kinases are a major class of targets in oncology, and this compound derivatives have been developed as potent inhibitors of several key kinases involved in cancer progression and other diseases.

DYRK1A Inhibition: A one-step synthesis involving the SNAr reaction of a this compound core with various amines has yielded inhibitors of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). nih.govmdpi.com DYRK1A is implicated in neurodegenerative diseases and certain cancers, making its inhibition a valuable therapeutic strategy. nih.govmedchemexpress.commdpi.com

c-Met Inhibition: The c-Met kinase, a receptor tyrosine kinase, plays a critical role in tumor cell proliferation and metastasis. acs.org Novel this compound derivatives have been designed and synthesized based on the scaffold of the known c-Met inhibitor MK-2461. nih.gov While studies indicated that the related 1,6-naphthyridine core might be a more promising structure for c-Met inhibition, the this compound derivatives were also tested for their enzymatic and cytotoxic activities. nih.gov

Phosphatidylinositol-4-kinase β (PI4K) Inhibition: In the context of antiparasitic research, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K). acs.orgnih.govcabidigitallibrary.orgnih.gov This kinase is essential for the parasite's life cycle. Structure-activity relationship (SAR) studies have led to the development of compounds with potent antiplasmodial activity, demonstrating the utility of the this compound scaffold in targeting parasitic kinases. acs.orgcabidigitallibrary.orgnih.gov

The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target for anticancer therapy. nih.gov Rpn11, a Zn²⁺-dependent metalloisopeptidase subunit of the proteasome, has emerged as a novel therapeutic target. nih.govmdpi.comacs.org A this compound derivative, compound 8e , was developed based on the structure of 8-thioquinoline (8TQ), a known Rpn11 inhibitor. Compound 8e demonstrated inhibitory activity against Rpn11 with an IC₅₀ value of 15 µM. nih.gov The inhibition of Rpn11 disrupts the deubiquitination of proteins targeted for degradation, leading to the accumulation of ubiquitinated proteins and subsequent cell death, even in cells resistant to other proteasome inhibitors. mdpi.comresearchgate.net

Derivatives of this compound have demonstrated broad antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects are often evaluated by determining the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Aaptamine, a marine alkaloid containing a benzo[de] nih.govnih.govnaphthyridine structure (an analogue of the this compound system), has shown notable cytotoxic effects against non-small cell lung cancer (A549) and cervical cancer (HeLa) cell lines, with IC₅₀ values ranging from 10.47 to 15.03 µg/mL. nih.gov Synthetic this compound derivatives designed as c-Met kinase inhibitors have also been tested for their in vitro anti-tumor activities against HeLa and A549 cell lines. nih.gov Other studies have reported the cytotoxicity of various naphthyridine derivatives against human promyelocytic leukemia (HL-60) and human ovarian carcinoma (SKOV3) cells. nih.govekb.eg

Table 1: Antiproliferative Activity of Selected Naphthyridine Derivatives

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aaptamine (1,6-Naphthyridine analogue) | A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | nih.gov |

| Aaptamine (1,6-Naphthyridine analogue) | HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | nih.gov |

| Synthetic Naphthyridine Derivatives | HeLa (Cervical cancer) | 0.7 µM - 172.8 µM | nih.gov |

| Synthetic Naphthyridine Derivatives | HL-60 (Promyelocytic leukemia) | 0.1 µM - 102.9 µM | nih.gov |

| Chromeno/Quinolino[4,3-b] nih.govnih.govnaphthyridines | A549 (Lung adenocarcinoma) | 1.23 µM (Compound 87a) | ekb.eg |

| Chromeno/Quinolino[4,3-b] nih.govnih.govnaphthyridines | SKOV3 (Ovarian carcinoma) | 1.78 µM (Compound 87a) | ekb.eg |

Antiparasitic Applications (e.g., Anti-malarial Agents targeting Plasmodium falciparum)

The this compound scaffold is a valuable platform for the development of antimalarial agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several series of this compound derivatives have shown potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of the parasite. nih.govnih.gov

One area of research has focused on Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol. nih.gov Many of these compounds exhibited IC₅₀ values comparable to or better than the established antimalarial drugs mefloquine (B1676156) and amodiaquine (B18356) against both the chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K1) isolates of P. falciparum. nih.gov

Another successful approach involves the synthesis of 2,8-disubstituted-1,5-naphthyridine analogues. nih.govcabidigitallibrary.org These compounds have been investigated for their ability to inhibit Plasmodium protein kinases, such as PfPI4K. acs.orgnih.govnih.gov Structure-activity relationship studies revealed that introducing basic substituents at the C8-position could switch the primary mode of action from PI4K inhibition to the inhibition of hemozoin formation, a crucial process in the parasite's hemoglobin degradation pathway. acs.orgnih.govnih.gov This dual-target capability is a highly desirable feature in antimalarial drug design, as it may reduce the likelihood of resistance development. Several of these analogues exhibited potent, low nanomolar activity against both NF54 (chloroquine-sensitive) and K1 (multidrug-resistant) strains. nih.govcabidigitallibrary.org

Table 2: Antimalarial Activity of Selected this compound Derivatives

| Compound Series | Parasite Strain | Key Finding | Reference |

|---|---|---|---|

| Mannich bases of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol | FCQ-27 (Chloroquine-sensitive) & K1 (Chloroquine-resistant) | IC₅₀ values comparable or superior to mefloquine and amodiaquine. | nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | NF54 (Chloroquine-sensitive) & K1 (Multidrug-resistant) | Potent activity with IC₅₀ values < 100 nM. | nih.gov |

| 2,8-disubstituted-1,5-naphthyridines with basic C8-substituents | P. falciparum | Dual inhibitors of PfPI4K and hemozoin formation. | acs.orgnih.govnih.gov |

Anti-inflammatory Activities

The this compound scaffold is a recognized pharmacophore in the development of novel anti-inflammatory agents. nih.govmdpi.com Derivatives of this heterocyclic system have demonstrated the ability to modulate key pathways in the inflammatory response. Naturally occurring this compound alkaloids, in particular, have been a significant source of compounds with potent anti-inflammatory effects.

Canthinone-type alkaloids, which contain the this compound core, have been isolated from various plant species and studied for their biological activities. nih.govmdpi.com For instance, compounds isolated from the bark of Ailanthus altissima Swingle, including canthin-6-one (B41653) and its hydroxylated derivatives, showed strong inhibitory effects on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced murine macrophage cell lines (RAW 264.7). nih.govmdpi.com Specifically, derivatives such as (R)-5-(1-hydroxyethyl)-canthine-6-one, canthin-6-one, 4-hydroxycanthin-6-one, and 10-hydroxycanthin-6-one (B1198173) exhibited potent inhibition with IC₅₀ values ranging from 7.73 to 15.09 μM. nih.govmdpi.com

Further research into natural sources has identified other promising anti-inflammatory agents. Novel this compound alkaloids, quassidine E and canthin-16-one-14-butyric acid, isolated from Picrasma quassioides Bennet, were found to reduce the production of pro-inflammatory mediators including NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells. nih.govmdpi.com The IC₅₀ values for these compounds were in the range of 20.51–66.96 μM. nih.gov The immunomodulatory activity of canthin-6-one has also been observed in animal models, where it reduced the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-12p70 in rats with drug-induced colitis. mdpi.com

Synthetic derivatives have also been explored. Aryl(1-arylamino)ethyl,this compound derivatives have been prepared and claimed to be useful in treating inflammatory diseases through the selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov

Table 1: Anti-inflammatory Activity of Natural this compound Derivatives

| Compound | Source | Biological Target/Assay | Activity (IC₅₀) |

| Canthin-6-one | Ailanthus altissima | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 μM nih.govmdpi.com |

| (R)-5-(1-hydroxyethyl)-canthine-6-one | Ailanthus altissima | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 μM nih.gov |

| 4-hydroxycanthin-6-one | Ailanthus altissima | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 μM nih.govmdpi.com |

| 10-hydroxycanthin-6-one | Ailanthus altissima | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 μM nih.govmdpi.com |

| Quassidine E | Picrasma quassioides | LPS-induced NO, IL-6, TNF-α production in RAW 264.7 cells | 20.51–66.96 μM nih.gov |

| Canthin-16-one-14-butyric acid | Picrasma quassioides | LPS-induced NO, IL-6, TNF-α production in RAW 264.7 cells | 20.51–66.96 μM nih.gov |

Central Nervous System (CNS) Modulatory Activities (e.g., Neurokinin NK1-receptor antagonists)

The this compound structure has been utilized in the design of agents targeting the central nervous system. nih.govmdpi.com A notable area of investigation has been the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and mood regulation, making it a key target for therapeutic intervention in CNS disorders. researchgate.netnih.gov

NK1 receptor antagonists represent a class of compounds with potential antidepressant, anxiolytic, and antiemetic properties. wikipedia.org Research in this area has led to the exploration of various heterocyclic scaffolds, including naphthyridines, to achieve potent and selective antagonism. While much of the development has focused on other isomers, the principles are relevant. For example, a series of potent and orally active NK1 antagonists based on a 1,7-naphthyridine-6-carboxamide scaffold has been developed. nih.gov One such compound, trans-N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide, demonstrated high antagonistic activity. nih.gov Detailed structure-activity relationship studies of its stereoisomers revealed that specific conformations are essential for high-affinity binding to the NK1 receptor. The (aR, S)-enantiomer of a related analog exhibited the most potent activity, with an IC₅₀ value of 0.80 nM in an in vitro binding assay and ED₅₀ values of 9.3 µg/kg (intravenous) and 67.7 µg/kg (oral) in an in vivo model of capsaicin-induced plasma extravasation. nih.gov These findings highlight the potential of the broader naphthyridine class in targeting CNS receptors and underscore the importance of stereochemistry in designing potent modulators.

Table 2: In Vitro and In Vivo Activity of a Naphthyridine-based NK1 Receptor Antagonist

| Compound Isomer | In Vitro Activity (IC₅₀)¹ | In Vivo Activity (ED₅₀)² |

| (aR, S)-enantiomer | 0.80 nM | 9.3 µg/kg (i.v.), 67.7 µg/kg (p.o.) |

| (aS, R)-enantiomer | 620 nM | Not Reported |

| ¹ Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells. nih.gov | ||

| ² Inhibition of capsaicin-induced plasma extravasation in guinea pig trachea. nih.gov |

Emerging Biological Targets and Disease Indications

The versatility of the this compound scaffold has led to its investigation against a range of novel biological targets, expanding its therapeutic potential beyond traditional applications. nih.govnih.gov These emerging areas include cancer, infectious diseases, and fibrotic disorders.

One significant area of development is in oncology, where this compound derivatives have been identified as potent inhibitors of key signaling kinases. A series of novel this compound aminothiazole and pyrazole (B372694) derivatives were identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov Compounds from this series inhibited ALK5 autophosphorylation with IC₅₀ values as low as 4 nM in cellular assays, demonstrating potential for use in diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. nih.gov

Another important cancer-related target is the phosphoinositide 3-kinase (PI3K) pathway. A series of aryl(1-arylamino)ethyl,this compound derivatives were developed as selective inhibitors of the PI3Kδ isoform. nih.gov This isoform is primarily expressed in hematopoietic cells, making it an attractive target for hematological malignancies and autoimmune diseases.

Furthermore, this compound derivatives have been explored as inhibitors of DNA topoisomerase I (Top1), an essential enzyme for DNA replication and a validated target for cancer chemotherapy. researchgate.net Phenyl- and indeno-1,5-naphthyridine derivatives have shown antiproliferative activity against human colon cancer cells, which was correlated with their ability to inhibit Top1. researchgate.net

Beyond cancer, the this compound core has been incorporated into novel antibacterial agents. Some derivatives function as bacterial topoisomerase inhibitors, a mechanism shared with fluoroquinolone antibiotics. mdpi.com Notably, certain this compound-based bacterial topoisomerase inhibitors (NBTIs) have shown potent, broad-spectrum antibacterial activity and, crucially, no cross-resistance with known antibiotics, making them promising candidates to combat drug-resistant bacteria. nih.gov

Table 3: Emerging Targets and Indications for this compound Derivatives

| Biological Target | Disease Indication(s) | Reference Compound Class |

| TGF-β Type I Receptor (ALK5) | Cancer, Fibrosis | This compound aminothiazole/pyrazole derivatives nih.gov |

| Phosphoinositide 3-Kinase δ (PI3Kδ) | Cancer, Inflammatory and Autoimmune Diseases | Aryl(1-arylamino)ethyl,this compound derivatives nih.gov |

| DNA Topoisomerase I (Top1) | Cancer | Phenyl- and indeno-1,5-naphthyridine derivatives researchgate.net |

| Bacterial Topoisomerases (Gyrase/Topoisomerase IV) | Bacterial Infections (including resistant strains) | Naphthyridine-based bacterial topoisomerase inhibitors (NBTIs) nih.gov |

Resistance Mechanisms and Strategies for Overcoming Drug Resistance

The emergence of drug resistance is a major challenge in chemotherapy, limiting the long-term efficacy of many therapeutic agents. mdpi.com While specific resistance mechanisms to this compound derivatives are not extensively documented as a unique class, resistance can be inferred based on their biological targets.

For this compound derivatives that act as anticancer agents by inhibiting kinases (e.g., ALK5, PI3Kδ) or topoisomerases, common resistance mechanisms are likely to apply. These can include:

Target Alteration: Mutations in the drug-binding site of the target protein (e.g., the kinase domain of ALK5 or Top1) can reduce the binding affinity of the inhibitor, rendering it less effective. mdpi.com

Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by upregulating parallel or downstream signaling cascades to maintain proliferation and survival. mdpi.com

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels. mdpi.com

In the context of antibacterial this compound-based topoisomerase inhibitors, resistance could arise from mutations in the target enzymes (DNA gyrase or topoisomerase IV) or through the expression of efflux pumps that remove the drug from the bacterial cell. acs.org

Strategies to overcome or mitigate drug resistance involving this compound derivatives often focus on rational drug design and combination therapies:

Structural Modification: A key strategy is the design of new analogs that can overcome resistance. This might involve creating derivatives that bind to mutated targets with high affinity or that are poor substrates for efflux pumps. The versatility of the this compound scaffold allows for systematic modification to improve pharmacological properties. researchgate.net

Development of Non-Cross-Resistant Agents: A significant advantage of some novel this compound antibacterial agents is their lack of cross-resistance with existing antibiotics. nih.gov This suggests they may have different binding modes or are not recognized by the same resistance mechanisms, providing an effective option against multidrug-resistant pathogens.

Combination Therapy: Combining a this compound-based agent with other drugs can be an effective strategy. mdpi.comnih.gov This could involve pairing it with an inhibitor of a resistance mechanism (e.g., an efflux pump inhibitor) or with another therapeutic agent that targets a different pathway, creating a multi-pronged attack that is more difficult for cells to overcome. mdpi.com

Coordination Chemistry and Ligand Applications of 1,5 Naphthyridine

1,5-Naphthyridine as a Ligand in Metal Complexes

The presence of two nitrogen atoms in the this compound scaffold dictates its coordination behavior. These nitrogen atoms can engage with metal centers in various ways, leading to the formation of diverse complex architectures.

Bidentate Ligand Coordination Modes

This compound can function as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. However, due to the specific geometry of the this compound core, the two nitrogen atoms are positioned such that they cannot readily chelate to a single metal center in a simple bite angle. Instead, this compound often acts as a bridging ligand, connecting two or more metal centers. This bridging capability can lead to the formation of polymeric structures or discrete polynuclear complexes. For instance, in "stepped" bridging modes, this compound has been observed to form one-dimensional coordination polymers with transition metals like tungsten .

Tridentate Ligand Formation and Complexation

Beyond its direct bidentate coordination, the this compound unit can be incorporated into larger, more complex organic frameworks to create tridentate or even tetradentate ligands. These elaborate ligands, often synthesized through Stille coupling or Friedländer condensation methodologies, can then coordinate to metal ions, including ruthenium, rhodium, and palladium, to form sophisticated mono- and dinuclear complexes acs.orgnih.govdiva-portal.orgnih.gov. An example of such a ligand is 2-(benzo[b] Current time information in Bangalore, IN.naphthyridin-2-yl)-6-(quinolin-2-yl)-4-tert-butylpyridine (bnqp), which can act as a tridentate ligand in complex formation nih.gov.

Bridging Ligand Architectures in Polynuclear Complexes

The propensity of this compound to bridge metal centers is a key feature in the construction of polynuclear complexes. It has been extensively utilized as a bridging ligand in the synthesis of silver(I) and platinum(II) complexes, leading to the formation of infinite coordination chains or discrete dinuclear structures researchgate.netnih.govmdpi.comresearchgate.netrsc.orgmdpi.com. In these architectures, the this compound molecule spans between two metal ions, effectively linking them together. This bridging behavior is crucial for creating extended network structures and for assembling multinuclear metal centers with specific spatial arrangements nih.gov. For example, in silver(I) complexes, this compound acts as a bridging ligand connecting two Ag(I) ions, with the anion's oxygen atoms completing the coordination sphere around the silver centers researchgate.netnih.gov. Similarly, in dinuclear platinum(II) complexes, this compound serves as the bridging ligand connecting the two platinum centers mdpi.comresearchgate.netrsc.org.

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a suitable metal salt with the this compound ligand or its functionalized derivatives. Characterization is usually performed using a combination of spectroscopic techniques and X-ray crystallography.

Silver(I) Complexes and Their Structural Elucidation

New polynuclear silver(I) complexes incorporating this compound have been synthesized by reacting silver(I) salts, such as nitrate, trifluoroacetate, or trifluoromethanesulfonate, with this compound in ethanol (B145695) at room temperature researchgate.netnih.gov. These complexes, exemplified by [Ag(NO3)(1,5-naph)]n, [Ag(CF3COO)(1,5-naph)]n, and [Ag(CF3SO3)(1,5-naph)]n, have been thoroughly characterized using techniques including NMR, IR, and UV-Vis spectroscopy researchgate.netnih.gov. Crucially, single-crystal X-ray diffraction analysis has confirmed the coordination modes, revealing that this compound acts as a bridging ligand, linking two silver(I) ions in these polymeric structures researchgate.netnih.gov.

Table 1: Examples of Silver(I) Complexes with this compound

| Complex Formula | Ligand | Coordination Mode | Characterization Techniques | Key Structural Feature |

| [Ag(NO3)(1,5-naph)]n | This compound | Bridging | NMR, IR, UV-Vis, X-ray | Infinite chain polymer, 1,5-naph bridges Ag(I) ions |

| [Ag(CF3COO)(1,5-naph)]n | This compound | Bridging | NMR, IR, UV-Vis, X-ray | Infinite chain polymer, 1,5-naph bridges Ag(I) ions |

| [Ag(CF3SO3)(1,5-naph)]n | This compound | Bridging | NMR, IR, UV-Vis, X-ray | Infinite chain polymer, 1,5-naph bridges Ag(I) ions |

Ruthenium(II) Complexes for Photophysical and Catalytic Applications

Ruthenium(II) complexes featuring this compound-derived ligands have been synthesized and investigated for their photophysical properties and catalytic activities. Ligands incorporating the this compound motif, such as 2-(2-pyridyl)benzo[b] Current time information in Bangalore, IN.naphthyridine (pbn) and 2-methyl-6-(pyridin-2-yl)-1,5-naphthyridine (Me-pn), have been used to prepare complexes like Ru(bpy)(pbn)22, Ru(pbn)32, and Ru(bpy)2(Me-pn)2 mdpi.comrsc.orgfrontiersin.org.